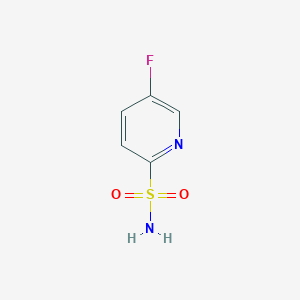

5-Fluoropyridine-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoropyridine-2-sulfonamide is a fluorinated pyridine derivative with the molecular formula C5H5FN2O2S. It is known for its unique chemical properties, which make it a valuable compound in various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the diazotization of 2-aminopyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the Balz-Schiemann reaction, where 2-amino-5-nitropyridine is transformed into 2-amino-5-fluoropyridine, which is then converted to the sulfonamide .

Industrial Production Methods: Industrial production of 5-Fluoropyridine-2-sulfonamide often employs large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoropyridine-2-sulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoropyridine-2-sulfonamide plays a vital role in drug development due to its potential biological activities:

- Antimicrobial Activity : The compound exhibits promising antibacterial properties, particularly against resistant strains. Studies have shown that derivatives containing the sulfonamide moiety can inhibit bacterial growth effectively .

- Anticancer Properties : Research indicates that this compound and its derivatives may inhibit specific enzymes involved in cancer cell proliferation, suggesting potential as anticancer agents .

- Mechanism of Action : The compound's action mechanism involves interaction with molecular targets such as dihydropteroate synthase, crucial for bacterial folate synthesis. This interaction leads to bactericidal effects and may also impact metabolic pathways in cancer cells.

Biological Research

The compound is studied for its effects on various biological pathways:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit DNA gyrase and dihydrofolate reductase enzymes, with some derivatives demonstrating significant potency .

- Immunomodulatory Effects : Certain studies have indicated that this compound derivatives may enhance immune responses, as evidenced by increased activation of T lymphocytes in animal models .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Agrochemicals : Its chemical properties make it suitable for developing agrochemical products, including herbicides and pesticides.

- Pharmaceuticals : The compound serves as a building block for synthesizing more complex fluorinated compounds used in drug formulations.

Data Summary Table

| Application Type | Activity/Property | Observations/Results |

|---|---|---|

| Antimicrobial | Effective against MRSA | MIC values ranging from 15.62 to 31.25 μmol/L |

| Anticancer | Inhibition of cancer cell growth | GI50 values reported between 31 nM - 54 nM |

| Enzyme Inhibition | DNA gyrase and DHFR inhibitors | IC50 values of 18.17–23.87 µM (DNA gyrase) |

| Immunomodulatory | Enhanced T lymphocyte activation | Increased spleen and thymus weight observed |

Case Studies

- Antimicrobial Efficacy Study : A detailed evaluation of various sulfonamide derivatives, including this compound, demonstrated notable antimicrobial activity against multiple bacterial strains. The study utilized the disk diffusion method to measure inhibition zones, confirming the compound's effectiveness against resistant bacteria such as MRSA .

- Antiproliferative Activity Investigation : Research focused on the antiproliferative effects of this compound revealed varying degrees of activity across different cancer cell lines. Structural modifications were shown to enhance potency, indicating a structure-activity relationship critical for drug design .

- Clinical Evaluation of Derivatives : Preclinical studies on derivatives of this compound highlighted their potential as negative allosteric modulators for specific receptors involved in neurodegenerative disorders, paving the way for future clinical applications .

Mecanismo De Acción

The mechanism of action of 5-Fluoropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the inhibition of enzymes or receptors, resulting in the desired biological effects .

Comparación Con Compuestos Similares

2-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties but different reactivity due to the position of the fluorine atom.

5-Chloropyridine-2-sulfonamide: A chlorinated analogue with distinct chemical and biological properties.

5-Bromopyridine-2-sulfonamide: A brominated analogue used in similar applications but with different reactivity and biological activity.

Uniqueness: 5-Fluoropyridine-2-sulfonamide is unique due to the presence of both fluorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .

Actividad Biológica

5-Fluoropyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a pyridine ring. The introduction of fluorine into the structure enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-fluoropyridine derivatives. For instance, research indicates that fluorinated pyrimidines can interfere with cellular processes involved in cancer proliferation. The compound has shown promising results in inhibiting cell growth in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluating the cytotoxic effects of this compound against different cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HT-29 | 15.3 |

| HepG2 | 9.8 |

| A-2780 | 20.1 |

These results suggest that this compound exhibits significant cytotoxicity, particularly against HepG2 cells, indicating its potential as an effective anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : Similar to other fluorinated compounds like 5-fluorouracil (5-FU), it has been observed that this compound can induce cell cycle arrest at the G1 and S phases, disrupting DNA synthesis and leading to apoptosis .

- Targeting Enzymatic Pathways : Molecular docking studies have suggested that this compound interacts with key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This interaction may inhibit their activity, further contributing to its anticancer effects .

- Antioxidant Properties : Some derivatives of sulfonamides have demonstrated antioxidant activity, which may enhance their therapeutic efficacy by reducing oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on sulfonamide derivatives indicate that modifications on the pyridine ring can significantly influence biological activity. For example:

- Fluorination at specific positions enhances binding affinity to target enzymes.

- Substituents on the sulfonamide group can alter solubility and bioavailability.

These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound .

Comparative Studies

Comparative studies with other known sulfonamides and fluorinated compounds reveal that this compound exhibits superior activity against certain cancer types. For instance, when compared to traditional agents like sulfadoxine and pyrimethamine, it shows improved binding affinities and reduced resistance profiles against mutated forms of target enzymes .

Propiedades

IUPAC Name |

5-fluoropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIJDGICCRDFSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.